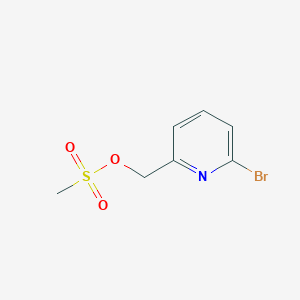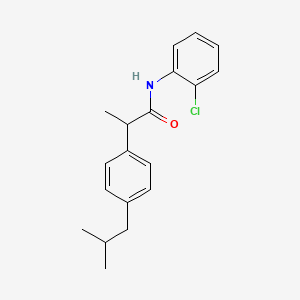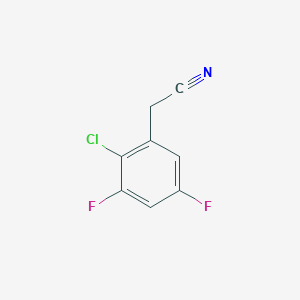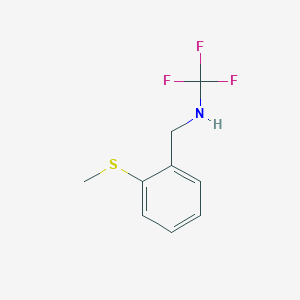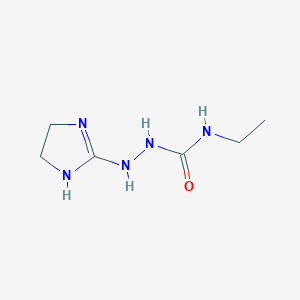
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is a chemical compound that features a hydrazinecarboxamide group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, with an ethyl group at the nitrogen atom. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agriculture, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- typically involves the reaction of hydrazinecarboxamide with an appropriate imidazole derivative under controlled conditions. One common method includes the condensation of hydrazinecarboxamide with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains a phenylamine group instead of a hydrazinecarboxamide group
Uniqueness
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13N5O |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-ethylurea |
InChI |
InChI=1S/C6H13N5O/c1-2-7-6(12)11-10-5-8-3-4-9-5/h2-4H2,1H3,(H2,7,11,12)(H2,8,9,10) |
InChI Key |
PCZKFLOKMOMWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC1=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


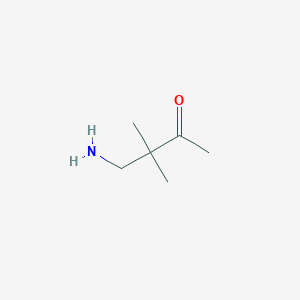
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
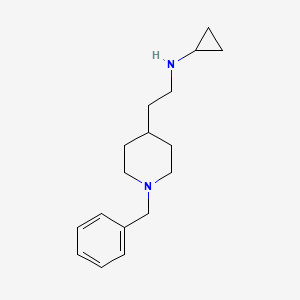
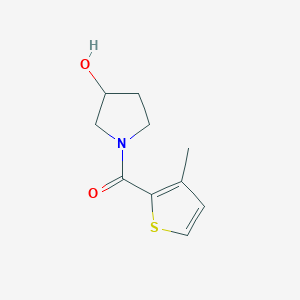
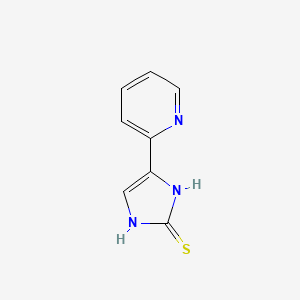
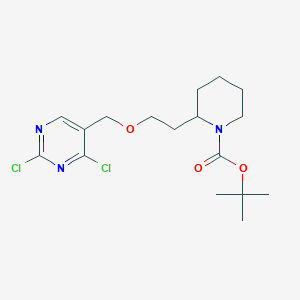
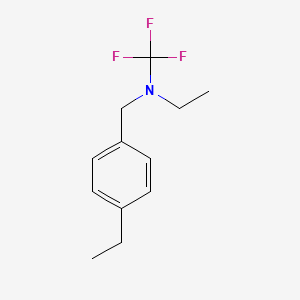
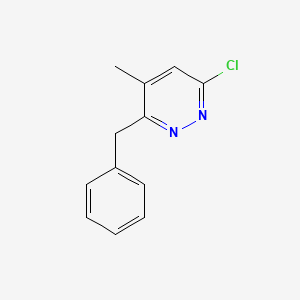
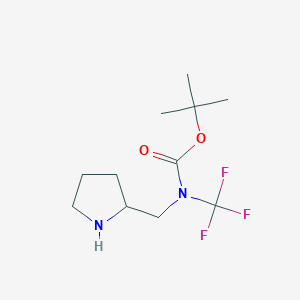
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
